molecular formula C24H23N3O4 B3963453 N-(2,4-dimethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2,4-dimethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B3963453
M. Wt: 417.5 g/mol
InChI Key: YQTITMINOHTOQU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multicomponent reactions (MCRs). One common method is the microwave-assisted multicomponent reaction, which involves the reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid as a catalyst . This method is favored for its efficiency, shorter reaction times, and higher product yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and microwave-assisted synthesis are often applied to scale up the production. These methods are advantageous due to their reduced energy consumption and minimal waste production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Aurora kinase A (AURKA) activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of AURKA, preventing its phosphorylation and subsequent activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific structural features, such as the presence of both naphthalenyl and tetrahydropyrimidine moieties, which contribute to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-14-21(23(28)26-19-12-11-16(30-2)13-20(19)31-3)22(27-24(29)25-14)18-10-6-8-15-7-4-5-9-17(15)18/h4-13,22H,1-3H3,(H,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTITMINOHTOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 3
N-(2,4-dimethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 5
N-(2,4-dimethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 6
N-(2,4-dimethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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